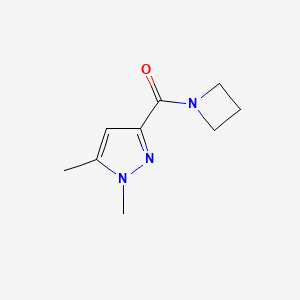

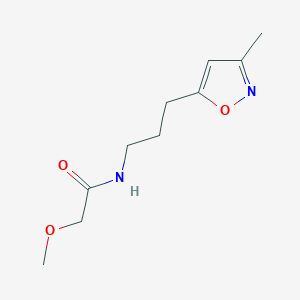

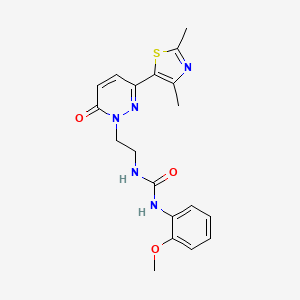

azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It is a saturated three-membered heterocycle. 1,5-dimethyl-1H-pyrazol-3-yl is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H .

Synthesis Analysis

While specific synthesis methods for “azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone” are not available, pyrazole derivatives can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine . Azetidine derivatives can be synthesized from β-amino alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally stable and have been used in various applications due to their chemical properties .Applications De Recherche Scientifique

Antimicrobial Activity

Azetidinone derivatives have been investigated for their antimicrobial properties. Specifically, compounds containing the azetidinone moiety have shown promising activity against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antimicrobial agents .

Anti-Inflammatory and Analgesic Potential

Certain derivatives of azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone have demonstrated anti-inflammatory and analgesic effects. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties .

Ulcerogenic Index Evaluation

In addition to its therapeutic potential, research has explored the ulcerogenic index of certain azetidinone derivatives. These studies compare the ulcerogenic effects of the compounds with established drugs like indomethacin and celecoxib .

Synthetic Routes and Diversification

Researchers have developed synthetic routes for azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone derivatives. These include aza-Michael addition reactions with NH-heterocycles and Suzuki–Miyaura cross-coupling reactions. The resulting compounds have been characterized using NMR spectroscopy and HRMS .

Drug Development

Imidazole-containing compounds, including azetidinone derivatives, serve as important synthons in drug development. Their diverse biological activities make them attractive candidates for designing novel drugs. Commercially available drugs often incorporate the 1,3-diazole ring, highlighting its significance in pharmaceutical research .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

azetidin-1-yl-(1,5-dimethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-6-8(10-11(7)2)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGOLLEIWBEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azetidin-1-yl(1,5-dimethyl-1H-pyrazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)